molecular formula C15H13Na B14682140 sodium;3-phenylprop-1-enylbenzene CAS No. 37808-93-8

sodium;3-phenylprop-1-enylbenzene

Cat. No.: B14682140
CAS No.: 37808-93-8
M. Wt: 216.25 g/mol
InChI Key: CUWXVYTXIVSUGP-UHFFFAOYSA-N
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Description

Sodium;3-phenylprop-1-enylbenzene is an organic compound that features a benzene ring substituted with a 3-phenylprop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-phenylprop-1-enylbenzene typically involves the reaction of benzene with 3-phenylprop-1-enyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-phenylprop-1-enyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;3-phenylprop-1-enylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium;3-phenylprop-1-enylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;3-phenylprop-1-enylbenzene is unique due to the presence of both a benzene ring and a 3-phenylprop-1-enyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

37808-93-8

Molecular Formula

C15H13Na

Molecular Weight

216.25 g/mol

IUPAC Name

sodium;3-phenylprop-1-enylbenzene

InChI

InChI=1S/C15H13.Na/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1

InChI Key

CUWXVYTXIVSUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2.[Na+]

Origin of Product

United States

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